molecular formula C38H63N7O8 B1678228 Lysylisoleucylprolyltyrosylisoleucylleucine CAS No. 92169-45-4

Lysylisoleucylprolyltyrosylisoleucylleucine

Cat. No.: B1678228
CAS No.: 92169-45-4
M. Wt: 745.9 g/mol
InChI Key: RZMLVIHXZGQADB-YLUGYNJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is composed of six amino acids: lysine, isoleucine, proline, tyrosine, isoleucine, and leucine. It has been studied for its potential role in drug development, particularly in the treatment of cardiovascular diseases and cancer.

Scientific Research Applications

Lysylisoleucylprolyltyrosylisoleucylleucine has a wide range of scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Studied for its potential therapeutic applications in treating cardiovascular diseases, cancer, and other conditions.

    Industry: Utilized in the development of peptide-based materials and as a component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lysylisoleucylprolyltyrosylisoleucylleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lysylisoleucylprolyltyrosylisoleucylleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can result in the cleavage of disulfide bonds .

Mechanism of Action

The mechanism of action of Lysylisoleucylprolyltyrosylisoleucylleucine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with cell surface receptors to influence cellular signaling pathways involved in growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Lysylprolyltyrosylisoleucylleucine: A shorter peptide with similar amino acid composition.

    Lysylisoleucylprolyltyrosylleucine: Another variant with a slightly different sequence.

    Lysylisoleucylprolyltyrosylisoleucine: A peptide with one less leucine residue

Uniqueness

Lysylisoleucylprolyltyrosylisoleucylleucine is unique due to its specific sequence and the presence of both hydrophobic and hydrophilic amino acids, which can influence its interaction with biological targets and its overall stability .

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMLVIHXZGQADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579718
Record name Lysylisoleucylprolyltyrosylisoleucylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92169-45-4
Record name Lysylisoleucylprolyltyrosylisoleucylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lysylisoleucylprolyltyrosylisoleucylleucine
Reactant of Route 2
Reactant of Route 2
Lysylisoleucylprolyltyrosylisoleucylleucine
Reactant of Route 3
Reactant of Route 3
Lysylisoleucylprolyltyrosylisoleucylleucine
Reactant of Route 4
Lysylisoleucylprolyltyrosylisoleucylleucine
Reactant of Route 5
Lysylisoleucylprolyltyrosylisoleucylleucine
Reactant of Route 6
Reactant of Route 6
Lysylisoleucylprolyltyrosylisoleucylleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.